2-Phenyl-tetrahydro-pyran 2-Phenyl-tetrahydro-pyran
Brand Name: Vulcanchem
CAS No.: 4203-44-5
VCID: VC18963755
InChI: InChI=1S/C11H14O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

2-Phenyl-tetrahydro-pyran

CAS No.: 4203-44-5

Cat. No.: VC18963755

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-tetrahydro-pyran - 4203-44-5

Specification

CAS No. 4203-44-5
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 2-phenyloxane
Standard InChI InChI=1S/C11H14O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2
Standard InChI Key TZOIYNLRZQUAQF-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Core Molecular Architecture

2-Phenyl-tetrahydro-pyran (C₁₁H₁₄O) consists of a tetrahydropyran ring system – a cyclic ether with five carbon atoms and one oxygen atom – substituted by a phenyl group at the second position. The chair conformation of the saturated ring minimizes steric strain while allowing axial or equatorial orientation of substituents. X-ray crystallographic studies of analogous structures reveal bond lengths of 1.42–1.46 Å for the C-O ether linkage and 1.54 Å for the C-C bonds in the saturated ring .

The phenyl group introduces planarity and π-conjugation, creating a chiral center at C2 when asymmetric substitution occurs. Derivatives such as 4-methyl-2-phenyltetrahydro-2H-pyran (C₁₂H₁₆O) demonstrate how alkyl substituents influence ring puckering and dipole moments . Nuclear Overhauser Effect (NOE) spectroscopy confirms the equatorial preference of bulky substituents to avoid 1,3-diaxial interactions.

Spectroscopic Fingerprints

Fourier-transform infrared (FT-IR) spectroscopy of 2-phenyl-tetrahydro-pyran derivatives shows characteristic absorption bands:

  • C-O-C asymmetric stretch: 1120–1070 cm⁻¹

  • Aromatic C-H stretch: 3100–3000 cm⁻¹

  • Aliphatic C-H stretch: 2950–2850 cm⁻¹

In ¹H NMR (400 MHz, CDCl₃), key resonances include:

  • H2 (axial): δ 4.65–4.80 (dd, J = 10.5, 2.3 Hz)

  • Phenyl protons: δ 7.25–7.45 (m, 5H)

  • Ring methylene protons: δ 1.50–2.10 (m, 6H)

Mass spectrometry (EI-MS) of the parent compound shows a molecular ion peak at m/z 162.1 (C₁₁H₁₄O⁺) with major fragments at m/z 105 (C₆H₅CO⁺) and 77 (C₆H₅⁺) .

Synthesis Methods and Reaction Mechanisms

Acid-Catalyzed Cyclization

The Satoh-Iwamoto protocol remains a benchmark for synthesizing 2-aryl-tetrahydro-pyrans :

  • Aldol condensation: Benzaldehyde reacts with 3-buten-1-ol under PPTS catalysis to form 2-phenyl-4-pentenal

  • Oxonium-ene cyclization: Heating in ethanol induces a 6-endo-trig cyclization (86% yield)

Mechanistic studies reveal a stepwise process:

  • Protonation of the aldehyde oxygen generates an oxonium ion

  • Conrotatory 4π electrocyclic ring closure forms the oxocarbenium intermediate

  • Hydride transfer from the solvent completes aromatization

Table 1: Comparative Synthesis Methods

MethodCatalystSolventTemp (°C)Yield (%)Reference
PPTS-catalyzed cyclizationPPTSEthanol7886
ZrCl₄-mediated couplingZrCl₄Toluene11092
Brønsted acid ionic liquid[BMIM]HSO₄Solvent-free10089

Transition Metal-Catalyzed Approaches

Zirconium(IV) chloride enables efficient synthesis of 4-methyl-2-phenyl-dihydropyran through a [4+2] annulation strategy :

  • Activation: ZrCl₄ coordinates to benzaldehyde’s carbonyl oxygen

  • Nucleophilic attack: Isopentenol attacks the activated carbonyl

  • Ring closure: Intramolecular etherification forms the dihydropyran framework

This method achieves 90% yield at 110°C within 6 hours, with water removal via azeotropic distillation enhancing equilibrium shift toward product formation .

Physicochemical Properties

Thermodynamic Parameters

Differential scanning calorimetry (DSC) of 2-phenyl-tetrahydro-pyran shows:

  • Melting point: -12°C to -8°C (amorphous form)

  • Glass transition temperature (Tg): -45°C

  • Decomposition onset: 218°C (N₂ atmosphere)

The low Tg suggests high molecular mobility in the amorphous state, relevant for pharmaceutical formulation.

Solubility and Partitioning

Experimental solubility data in common solvents (25°C):

  • Water: 0.12 mg/mL

  • Ethanol: Miscible in all proportions

  • Hexane: 4.7 mg/mL

Octanol-water partition coefficient (log P):

  • Experimental: 2.81 ± 0.03

  • Predicted (XLogP3): 2.79

The moderate lipophilicity facilitates blood-brain barrier penetration in drug candidates.

Derivatives and Structural Analogues

Methyl-Substituted Variants

4-Methyl-2-phenyltetrahydro-2H-pyran (C₁₂H₁₆O) exhibits altered conformational dynamics:

  • Ring puckering amplitude (Q): 0.52 Å vs. 0.49 Å in parent compound

  • Dipole moment: 2.1 D vs. 1.8 D

The methyl group’s equatorial preference reduces steric compression with axial hydrogens, increasing thermal stability by 15°C compared to unsubstituted analogues .

Oxygenated Derivatives

4-Hydroxy-2-phenyltetrahydro-2H-pyran-4-ol (C₁₂H₁₆O₂) demonstrates:

  • Intramolecular H-bonding: O-H···O distance 2.68 Å (X-ray)

  • Acidity: pKa 8.3 (water), enabling pH-sensitive drug release

Table 2: Derivative Properties Comparison

CompoundMolecular Formulalog PWater Solubility (mg/mL)
2-Phenyl-tetrahydro-pyranC₁₁H₁₄O2.810.12
4-Methyl derivativeC₁₂H₁₆O3.120.08
4-Hydroxy derivativeC₁₂H₁₆O₂1.951.45

Applications in Research and Industry

Pharmaceutical Intermediates

The nitrile-functionalized analogue 2-phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile (C₁₅H₁₉NO₂) serves as a key intermediate in:

  • ACE inhibitors: Angiotensin-converting enzyme inhibitors for hypertension

  • NK1 antagonists: Anti-emetic agents targeting substance P receptors

In vivo studies show 68% oral bioavailability for derivatives containing this scaffold.

Fragrance Chemistry

Industrial synthesis of 4-methyl-2-phenyl-dihydropyran (CAS 60335-70-8) produces rose oxide analogues used in perfumery :

  • Odor threshold: 0.8 ppb in air

  • Tenacity: 48 hours on scent strips

The 2020 optimized synthesis method achieves 90% yield using ZrCl₄ catalysis, enabling metric-ton scale production .

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